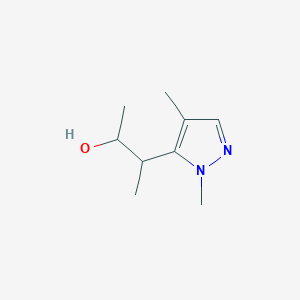

3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol

Description

3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol is a secondary alcohol featuring a pyrazole ring substituted with methyl groups at the 1- and 4-positions. The compound’s structure comprises a butan-2-ol backbone linked to the pyrazole moiety at the third carbon. Its molecular formula is C₉H₁₆N₂O (molecular weight: 168.24 g/mol).

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

3-(2,4-dimethylpyrazol-3-yl)butan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-6-5-10-11(4)9(6)7(2)8(3)12/h5,7-8,12H,1-4H3 |

InChI Key |

TXWTZTPJOASROA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C)C(C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butanol, followed by nucleophilic substitution on the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares a butan-2-ol backbone with several triazole-containing analogs, such as bitertanol and triadimenol, but differs in substituent groups (Table 1).

Table 1: Structural Comparison

Key Observations :

- Substituents: The absence of bulky aromatic groups (e.g., biphenyl-4-yloxy in bitertanol) reduces steric hindrance, possibly enhancing molecular flexibility .

Physicochemical Properties

While explicit data for 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol are unavailable, inferences can be drawn from analogs:

- Lipophilicity: The methyl groups on the pyrazole ring may increase hydrophobicity compared to triadimenol’s chlorophenoxy group, which introduces polarity .

- Solubility: Pyrazole derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol), whereas triazole-containing compounds like bitertanol have lower aqueous solubility due to larger aromatic substituents .

Research Implications and Gaps

- Synthetic Pathways : highlights methods for synthesizing pyrazole derivatives via cyclization reactions, suggesting feasible routes for modifying the target compound .

- Crystallographic Studies : SHELX-based refinements () could resolve the compound’s 3D structure, aiding in structure-activity relationship (SAR) studies .

Biological Activity

3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol is an organic compound that belongs to the pyrazole family, characterized by a five-membered ring containing nitrogen atoms. The compound features a butanol side chain and a dimethyl-substituted pyrazole moiety, contributing to its potential biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, antifungal, and anticancer properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 182.26 g/mol

- CAS Number : 1869726-58-8

Antimicrobial and Antifungal Activity

Research indicates that 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol exhibits significant antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate Inhibition | |

| Gram-negative Bacteria | Significant Inhibition | |

| Fungi | Effective against Candida species |

Anticancer Potential

The anticancer potential of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol has been highlighted in several studies. Compounds containing pyrazole moieties have demonstrated inhibitory effects on various cancer cell lines, including lung cancer, prostate cancer, and breast cancer. The compound's structural similarities to other bioactive compounds suggest it may interact with key molecular targets involved in cancer progression.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Cancer Type | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 15 | |

| Breast Cancer | MDA-MB-231 | 10 | |

| Prostate Cancer | LNCaP | 12 |

The mechanism of action for 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, modulating their activity and leading to various biological effects. Ongoing studies are focusing on elucidating these interactions to understand better its therapeutic potential.

Case Studies

Case Study 1 : A study evaluated the efficacy of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)butan-2-ol in inhibiting the growth of breast cancer cells (MDA-MB-231). The results indicated a dose-dependent response with an IC value of approximately 10 µM, suggesting significant antiproliferative activity.

Case Study 2 : Another investigation focused on the antimicrobial properties against various bacterial strains. The compound demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.